molecular formula C12H14BrN3 B1401956 5-Bromo-2-(piperidin-1-ylamino)benzonitrile CAS No. 1599307-30-8

5-Bromo-2-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1401956
CAS No.: 1599307-30-8
M. Wt: 280.16 g/mol
InChI Key: JUSZDJYCJAXYDD-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-ylamino)benzonitrile: is an organic compound with the molecular formula C12H14BrN3 It is a derivative of benzonitrile, where the bromine atom is substituted at the 5-position and the piperidin-1-ylamino group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the following steps:

    Bromination: The starting material, 2-aminobenzonitrile, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

    Piperidinylation: The brominated intermediate is then reacted with piperidine under suitable conditions to introduce the piperidin-1-ylamino group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The piperidin-1-ylamino group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the piperidin-1-ylamino group can lead to the formation of corresponding N-oxides.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Biological Probes: Used in the development of biological probes for studying cellular processes.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylamino group can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-Bromo-5-(piperidin-1-ylamino)benzonitrile
  • 5-Chloro-2-(piperidin-1-ylamino)benzonitrile
  • 5-Fluoro-2-(piperidin-1-ylamino)benzonitrile

Uniqueness: 5-Bromo-2-(piperidin-1-ylamino)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro and fluoro analogs.

Properties

IUPAC Name

5-bromo-2-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-4-5-12(10(8-11)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZDJYCJAXYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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